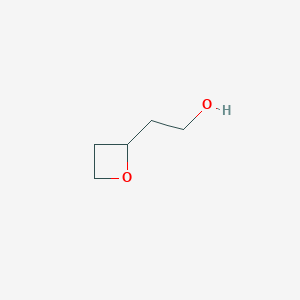

2-(Oxetan-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXEPBGKJLBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of 2-Oxetaneethanol in Modern Drug Discovery: A Technical Guide

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to innovative bioisosteric replacements. Among these, the oxetane motif has emerged as a powerful tool for fine-tuning molecular properties. This in-depth technical guide focuses on the 2-oxetaneethanol moiety, a unique and versatile building block. We will delve into its fundamental structure, physicochemical properties, and strategic applications as a bioisostere. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed synthetic protocols, and a critical analysis of its impact on drug design, supported by quantitative data and real-world case studies.

The Oxetane Moiety: A Paradigm Shift in Bioisosterism

The principle of bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physical or chemical properties, is a cornerstone of modern drug design.[1][2][3] The goal is to enhance potency, selectivity, and metabolic stability, or to mitigate toxicity while retaining the desired biological activity.[2][3]

Traditionally, bioisosteric replacements have focused on mimicking size, shape, and electronics. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "next-generation" bioisostere due to its unique combination of properties.[4][5]

Key Attributes of the Oxetane Ring:

-

Polarity and Low Lipophilicity: The embedded oxygen atom imparts polarity, which can significantly improve aqueous solubility, a common hurdle in drug development. This allows for the introduction of steric bulk without a concomitant increase in lipophilicity.[6][7]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to commonly used groups like gem-dimethyl or carbonyl functionalities. This can lead to improved pharmacokinetic profiles.[7]

-

Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding to complex biological targets and improve selectivity.[4][5]

-

Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl group in interactions with biological targets.[8]

The 2-oxetaneethanol moiety, with its primary alcohol extending from the heterocyclic core, presents a particularly interesting scaffold, offering additional opportunities for hydrogen bonding and further functionalization.

Structure and Physicochemical Properties of 2-Oxetaneethanol

Chemical Structure:

// Atom nodes O1 [label="O", pos="0,0.866!", fontcolor="#EA4335"]; C2 [label="C", pos="-0.75,0.25!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0.75,-0.75!", fontcolor="#202124"]; C5 [label="C", pos="1.5,0.25!", fontcolor="#202124"]; O2 [label="O", pos="2.25,0.866!", fontcolor="#EA4335"]; H1 [label="H", pos="2.75,0.25!", fontcolor="#5F6368"];

// Bond edges O1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; C2 -- C5; C5 -- O2; O2 -- H1;

// Implicit hydrogens for clarity (optional) H_C2 [label="H", pos="-1.5,0.866!", fontcolor="#5F6368"]; H1_C3 [label="H", pos="-1.5,-0.25!", fontcolor="#5F6368"]; H2_C3 [label="H", pos="-0.25,-1.366!", fontcolor="#5F6368"]; H1_C4 [label="H", pos="1.5,-0.25!", fontcolor="#5F6368"]; H2_C4 [label="H", pos="1.0,-1.366!", fontcolor="#5F6368"]; H1_C5 [label="H", pos="1.0,0.866!", fontcolor="#5F6368"]; H2_C5 [label="H", pos="2.0,-0.366!", fontcolor="#5F6368"];

C2 -- H_C2; C3 -- H1_C3; C3 -- H2_C3; C4 -- H1_C4; C4 -- H2_C4; C5 -- H1_C5; C5 -- H2_C5; } Caption: Chemical structure of 2-Oxetaneethanol.

Physicochemical Properties:

The physicochemical properties of 2-oxetaneethanol make it an attractive building block in drug discovery.

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | [9][10] |

| logP (calculated) | -0.2324 | [9] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bonds | 1 | [9] |

The negative logP value indicates the hydrophilic nature of 2-oxetaneethanol, a desirable trait for improving the solubility of parent compounds. The presence of both hydrogen bond donor and acceptor capabilities allows for versatile interactions with biological targets.

Bioisosteric Applications of 2-Oxetaneethanol

The strategic incorporation of an oxetane ring can have a profound impact on the overall properties of a drug candidate.[6] While 3,3-disubstituted oxetanes are well-documented as bioisosteres for gem-dimethyl and carbonyl groups, the 2-oxetaneethanol moiety offers unique possibilities.[4][8]

A Constrained Mimic of Serine and Threonine Side Chains

The hydroxymethyl group of 2-oxetaneethanol makes it a compelling, conformationally restricted analogue of the side chains of serine and threonine. In many protein-ligand interactions, the flexibility of these amino acid side chains can be entropically unfavorable for binding. By replacing a serine or threonine mimic with the more rigid 2-oxetaneethanol, it is possible to pre-organize the molecule in a bioactive conformation, potentially leading to enhanced binding affinity. Furthermore, the oxetane ring can impart improved metabolic stability compared to the more readily oxidized primary and secondary alcohols of serine and threonine.

A Polar and Metabolically Stable Alternative to Small Diols

In drug design, small diols are often incorporated to improve solubility. However, they can be liabilities due to rapid metabolism through oxidation and glucuronidation. The 2-oxetaneethanol moiety can serve as a bioisostere for simple diols like propane-1,2-diol. The oxetane ring is generally less prone to metabolism, and its incorporation can lead to a more favorable pharmacokinetic profile. While offering similar hydrogen bonding potential, the reduced conformational flexibility of the oxetane-containing fragment can also positively impact target binding.

Case Study: Improving the Properties of a Checkpoint Kinase 1 (Chk1) Inhibitor

While a direct application of 2-oxetaneethanol as a bioisostere is not extensively documented in readily available literature, a relevant example is the optimization of a series of 1,7-diazacarbazole Chk1 inhibitors.[11] The lead compound in this series exhibited potent Chk1 inhibition but also showed off-target activity against acetylcholine esterase (AChE), likely due to a basic amine. To mitigate this, researchers introduced an oxetane substituent on the nitrogen, which successfully reduced the pKa of the amine and abolished the AChE activity.[11] This case highlights the ability of the oxetane ring to modulate the electronic properties of neighboring functional groups, a principle that can be extended to the strategic use of 2-oxetaneethanol to fine-tune the properties of a lead compound.

Synthesis of 2-Oxetaneethanol and its Derivatives

The synthesis of 2-substituted oxetanes can be challenging due to the inherent ring strain. However, several reliable methods have been developed.

Synthesis of (Oxetan-2-yl)methanol

A common and effective method for the synthesis of (oxetan-2-yl)methanol involves the acid-catalyzed hydrolysis of a protected precursor. A detailed, self-validating protocol is provided below.

Experimental Protocol: Synthesis of (Oxetan-2-yl)methanol

Materials:

-

[2-(1-ethoxyethoxy)methyl]propylene oxide

-

Aqueous acid solution (e.g., 1 M HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve [2-(1-ethoxyethoxy)methyl]propylene oxide in a suitable organic solvent like dichloromethane.

-

Hydrolysis: Add the aqueous acid solution to the reaction mixture. Stir vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (oxetan-2-yl)methanol. The product can be further purified by flash column chromatography on silica gel if necessary.

This protocol provides a reliable method for obtaining (oxetan-2-yl)methanol, which can then be used in subsequent synthetic steps.[12]

Incorporation into Drug Scaffolds: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate

A key advantage of 2-oxetaneethanol is the ability to functionalize the primary alcohol. A common strategy is to convert it into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile to incorporate the oxetane moiety into a larger molecule. The synthesis of (S)-oxetan-2-ylmethyl tosylate has been identified as a key process for introducing this fragment into drug candidates.[13]

Conclusion and Future Perspectives

The 2-oxetaneethanol moiety represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique combination of polarity, metabolic stability, and conformational rigidity makes it an attractive bioisosteric replacement for serine, threonine, and small diols. The ability to fine-tune physicochemical properties by introducing this fragment can be a decisive factor in the success of a drug discovery program.

As synthetic methodologies for the preparation of 2-substituted oxetanes become more robust and scalable, we anticipate a wider adoption of the 2-oxetaneethanol scaffold in the design of next-generation therapeutics. Further research into its specific bioisosteric applications and the systematic collection of quantitative data will undoubtedly solidify its position as a strategic tool for addressing the multifaceted challenges of modern drug development.

References

- Accela Chembio Co Ltd. (2023). Preparation method for oxetane-2-methylamine. EP4194446A1.

-

Organic Chemistry Portal. Synthesis of oxetanes. [Link]

-

Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

- Pfizer Inc. (2021). Process and intermediate for the preparation of oxetan-2-ylmethanamine. WO2021118906A1.

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

-

Kesteleyn, B., & De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]

-

Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Scott, A., & Twiddle, S. J. R. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Stepan, A. F., et al. (2012). The application of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

Bull, J. A., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 8(10), 1869-1875. [Link]

-

Carreira, E. M. (2012). Application of Bioisosteres in Drug Design. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86306200, [(2S)-oxetan-2-yl]methanol. [Link]

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [(2S)-oxetan-2-yl]methanol | C4H8O2 | CID 86306200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2090778-00-8|[(2S)-oxetan-2-yl]methanol|BLD Pharm [bldpharm.com]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Metabolic Stability of Oxetane-Containing Alcohols: A Strategic Guide for Lead Optimization

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect—adding methyl groups to boost potency—often incurs a "Molecular Obesity" tax: increased lipophilicity (LogP), poor solubility, and rapid metabolic clearance. The oxetane ring, particularly in the context of oxetane-containing alcohols (e.g., 3-oxetanols) , has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1]

This guide analyzes the metabolic stability of these motifs. Unlike epoxides, which are metabolic liabilities, oxetanes exhibit remarkable kinetic stability against hydrolysis and cytochrome P450 (CYP)-mediated oxidation. By lowering lipophilicity and blocking metabolic "soft spots," oxetane-containing alcohols can rescue lead compounds from high intrinsic clearance (

Part 1: The Physicochemical Basis of Stability

To understand the metabolic resilience of oxetane-containing alcohols, one must first understand their structural uniqueness relative to their carbocyclic analogs (cyclobutane) and acyclic counterparts (gem-dimethyl).

The "Polar Gem-Dimethyl" Effect

The oxetane ring exerts a profound effect on the physicochemical profile of a drug molecule. When replacing a gem-dimethyl group with an oxetane, the spatial volume remains similar, but the electronic properties shift drastically.

-

Lipophilicity Modulation: The oxygen atom in the ring reduces the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to a gem-dimethyl group. This reduction lowers the nonspecific binding to CYP enzymes, thereby reducing the

component of metabolic clearance. -

Dipole Moment: The oxetane ring has a significant dipole moment (~1.9 D) and acts as a hydrogen bond acceptor (HBA). This increases aqueous solubility, often by orders of magnitude, which is critical for bioavailability.

Kinetic Stability vs. Thermodynamic Strain

Despite having high ring strain (~106 kJ/mol), oxetanes are kinetically stable. In the context of alcohols (e.g., 3-oxetanol), the ring does not spontaneously open under physiological conditions (pH 7.4, 37°C).

-

Mechanism: The high activation energy required to break the C-O bond prevents hydrolysis.

-

Exception: 3,3-disubstituted oxetanes are generally more stable than monosubstituted ones.[2] Secondary oxetane ethers can show instability in highly acidic environments (pH < 2), but remain stable in plasma and liver microsomes.

Part 2: Metabolic Stability Mechanisms

The primary driver for incorporating oxetane alcohols is to block CYP-mediated metabolism.

Blocking -Hydroxylation

A common metabolic soft spot in drug candidates is the C-H bond adjacent to a heteroatom or an aromatic ring (benzylic position).

-

The Problem: CYP450 enzymes typically abstract a hydrogen atom from these positions, leading to hydroxylation and subsequent glucuronidation or cleavage.

-

The Oxetane Solution: Replacing a labile methylene (-CH2-) or gem-dimethyl group with an oxetane ring removes the abstractable protons (in the case of the quaternary 3-position) or sterically hinders the approach of the CYP heme iron. The C-H bonds on the oxetane ring itself are strong and electronically deactivated, making them poor substrates for Hydrogen Atom Abstraction (HAT).

Case Study: Solubility and Clearance Trade-off

Consider a lead compound with a metabolic liability at a gem-dimethyl site.

| Parameter | Gem-Dimethyl Analog | Oxetane Analog (3,3-disubstituted) | Impact |

| LogD (pH 7.4) | 3.5 (High) | 2.4 (Moderate) | Reduced Lipophilicity |

| Solubility ( | < 10 | > 500 | Massive Solubilization |

| > 100 | < 15 | Metabolic Blockade | |

| Metabolic Fate | Rapid | Stable; minimal ring opening | Extended |

Data generalized from Wuitschik et al. (Angew. Chem. Int. Ed. 2010) and Müller et al. (J. Med. Chem. 2012).

Part 3: Visualization of Bioisosteric Logic

The following diagram illustrates the strategic replacement of a gem-dimethyl group with an oxetane to improve metabolic stability and solubility.

Caption: Strategic replacement of gem-dimethyl groups with oxetane rings to modulate physicochemical properties and block metabolic liabilities.

Part 4: Experimental Protocol (Microsomal Stability)

To empirically validate the stability of oxetane-containing alcohols, a rigorous Microsomal Stability Assay is required. This protocol ensures self-validation through the use of specific controls.

Materials

-

Liver Microsomes: Human/Mouse/Rat (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology

-

Preparation of Master Mix:

-

Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer.

-

Pre-warm to 37°C for 5 minutes. Explanation: Pre-warming prevents temperature shock kinetics.

-

-

Compound Dosing:

-

Spike the test compound (Oxetane alcohol) into the Master Mix to a final concentration of 1

M. -

Critical: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

-

-

Initiation (T=0):

-

Add NADPH (1 mM final) to initiate the reaction.

-

Control: Run a parallel incubation without NADPH. If the compound degrades here, it indicates chemical instability (hydrolysis) rather than enzymatic metabolism.

-

-

Sampling:

-

At designated time points (0, 5, 15, 30, 60 min), remove 50

L aliquots. -

Immediately dispense into 150

L of ice-cold Quench Solution (ACN + IS). -

Why: This precipitates proteins and halts metabolism instantly.

-

-

Analysis:

-

Centrifuge samples (4000g, 20 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot ln(% Remaining) vs. Time.[3]

-

Calculate

. -

Calculate

.

-

Assay Workflow Diagram

Caption: Workflow for differentiating enzymatic metabolism from chemical instability in oxetane assays.

Part 5: Strategic Implementation

When to Deploy Oxetane Alcohols[2][4]

-

To Lower LogD: If your lead series has a LogD > 3.5 and suffers from high clearance, replacing a gem-dimethyl or a cycloalkyl group with an oxetane is a high-probability fix.

-

To Block Metabolism: If metabolite identification (MetID) reveals hydroxylation at a specific carbon, introducing an oxetane at that site (or adjacent to it) effectively "caps" the site.

-

To Create Novel IP: Oxetanes are less crowded in patent space than cyclopropanes or gem-dimethyl groups.

Potential Pitfalls[2][4]

-

Acid Stability: While 3-oxetanols are stable, oxetane ethers derived from secondary alcohols can be sensitive to strong acids (ring opening via carbocation intermediate). Avoid highly acidic formulations.

-

Synthetic Complexity: Late-stage installation can be challenging.[2] Plan the synthesis to introduce the oxetane ring early or use modular building blocks like 3-oxetanone.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][4][5][6] Angewandte Chemie International Edition. [Link]

-

Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie. [Link]

-

Saejong, P., et al. (2023).[7][8] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation.[8] Organic & Biomolecular Chemistry. [Link]

-

Dubois, M. A. J., et al. (2021).[4][9][10] Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

The Four-Membered Paradox: A Researcher’s Guide to Oxetane vs. Epoxide Reactivity

Executive Summary

In modern drug discovery, the distinction between the three-membered epoxide (oxirane) and the four-membered oxetane is a study in thermodynamic similarity versus kinetic divergence. While both heterocycles possess nearly identical ring strain energies (~26–27 kcal/mol), their behavior in biological systems and synthetic pathways is radically different.

This guide provides a technical analysis for researchers navigating this "Four-Membered Paradox." It moves beyond basic definitions to explore why oxetanes have emerged as stable, solubility-enhancing bioisosteres (the "Carreira Effect"), while epoxides remain predominantly transient, high-energy intermediates or toxicological liabilities.

Part 1: The Thermodynamic vs. Kinetic Landscape

The Strain Energy Illusion

A common misconception is that oxetanes are significantly more stable than epoxides because they are less strained. Thermodynamically, this is false.

| Property | Epoxide (Oxirane) | Oxetane | Mechanistic Implication |

| Ring Strain | ~27.5 kcal/mol | ~26.0 kcal/mol | Both provide massive driving force for ring opening. |

| C-O-C Angle | 61.5° | ~91° | Epoxide orbitals are more "banana-like" (sp⁵ character). |

| Ring Conformation | Planar | Puckered (~8.7°) | Pucker relieves torsional strain in oxetane. |

| Dipole Moment | 1.9 D | 2.0 D | Oxetane is a stronger H-bond acceptor. |

The Kinetic Stability Divergence

If the ring strain is nearly identical, why can oxetanes survive physiological conditions that destroy epoxides?

-

Epoxides (The Electrophile): The carbon atoms in an epoxide are highly exposed to backside (

) nucleophilic attack. The transition state for ring opening is easily accessible, making them susceptible to non-specific alkylation of proteins and DNA (genotoxicity). -

Oxetanes (The Kinetic Trap): The four-membered ring introduces steric hindrance that disfavors the optimal

trajectory required for backside nucleophilic attack. Furthermore, the oxetane oxygen is more basic (Lewis base) than the epoxide oxygen. In the absence of strong Brønsted or Lewis acids to activate the oxygen, oxetanes remain kinetically inert to nucleophiles (amines, thiols, glutathione).

Figure 1: Kinetic profile showing the activation energy barrier (

Part 2: Medicinal Chemistry & Metabolic Fate[1]

The "Carreira Effect" (Bioisosterism)

Pioneered by Prof. Erick Carreira and colleagues (Roche/ETH Zürich), the oxetane ring is now a standard tool to modulate physicochemical properties.

-

Gem-Dimethyl Replacement: Replacing a gem-dimethyl group (

) with an oxetane unit often lowers LogP (lipophilicity) by ~1.0 unit while maintaining steric volume. -

Carbonyl Bioisostere: The large dipole and exposed lone pairs of the oxetane oxygen mimic the H-bond accepting capability of a ketone/aldehyde carbonyl, but without the liability of hydration or enolization.

-

Solubility: Oxetane incorporation can increase aqueous solubility by factors of 400x to 4000x compared to carbocyclic analogs.[1][2]

Metabolic Liability: Epoxide Hydrolase (mEH)

-

Epoxides: Rapidly hydrolyzed by microsomal Epoxide Hydrolase (mEH) and soluble Epoxide Hydrolase (sEH) into trans-diols. This is a primary detoxification pathway but can lead to toxic metabolites.

-

Oxetanes: While generally stable to CYP450 oxidation, oxetanes are not immune to hydrolysis. Recent data (AstraZeneca, Hayes et al.) confirms that human mEH can hydrolyze oxetanes to 1,3-diols, particularly if the oxetane is sterically accessible.

-

Mitigation: Substitution at the 3-position (e.g., 3,3-disubstituted oxetanes) significantly reduces hydrolysis risk by blocking the enzyme active site approach.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (Intramolecular Cyclization)

Use Case: Creating stable oxetane scaffolds for drug linkers.

Principle: Unlike epoxide synthesis (often direct oxidation), oxetanes are best formed via intramolecular Williamson ether synthesis from a 1,3-diol equivalent.

Materials:

-

Substrate: 2,2-disubstituted-1,3-propanediol.

-

Reagents: n-Butyllithium (n-BuLi) or NaH; Tosyl chloride (TsCl).

-

Solvent: THF (anhydrous).

Step-by-Step Workflow:

-

Monotosylation: Dissolve diol (1.0 equiv) in THF at 0°C. Add NaH (1.0 equiv) followed by TsCl (1.0 equiv). Stir for 1h to generate the mono-tosylate intermediate.

-

Cyclization: Warm to room temperature. Add a second equivalent of strong base (n-BuLi, 1.1 equiv) to deprotonate the remaining free alcohol.

-

Reflux: Heat to 60°C for 2–4 hours. The alkoxide attacks the carbon bearing the tosylate group (intramolecular

). -

Workup: Quench with saturated

. Extract with

Protocol B: Epoxide to Oxetane Ring Expansion (Corey-Chaykovsky Variant)

Use Case: Converting a reactive epoxide intermediate into a stable oxetane.

Reagents: Trimethylsulfoxonium Iodide (TMSOI), Potassium tert-butoxide (KOtBu).

Workflow:

-

Generate the ylide: Mix TMSOI (1.2 equiv) and KOtBu (1.2 equiv) in t-BuOH/DME (1:1) at 50°C for 1 hour.

-

Add Epoxide: Introduce the epoxide substrate.

-

Mechanism: The ylide attacks the less hindered epoxide carbon (opening the ring). The resulting alkoxide then attacks the ylide sulfur-adjacent carbon, displacing DMSO and closing the 4-membered ring.

Part 4: Decision Framework for Researchers

When should you deploy an oxetane versus an epoxide?

Figure 2: Decision matrix for incorporating strained ethers into drug candidates.

Comparative Data Summary

| Feature | Epoxide | Oxetane |

| Primary Use | Synthetic Intermediate (Reactive) | Structural Scaffold (Stable) |

| Genotoxicity Risk | High (Alkylating agent) | Low (Poor alkylator) |

| Metabolic Enzyme | sEH / mEH (Rapid hydrolysis) | mEH (Slow/Null if substituted) |

| LogP Impact | Moderate reduction | High reduction (Polar) |

| Acid Stability | Labile (Opens readily) | Moderate (Opens w/ Lewis Acids) |

| Base Stability | Labile (Opens readily) | Stable |

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Hayes, M. A., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition (AstraZeneca). Link

-

Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

-

Pellissier, H. (2013). Recent developments in the synthesis and reactivity of oxetanes. Tetrahedron. Link

Sources

Methodological & Application

Navigating the Reactive Landscape of 2-(Oxetan-2-yl)ethan-1-ol: A Guide to Solvent Selection

For Immediate Release

Zwijndrecht, Belgium – February 4, 2026 – In the intricate world of pharmaceutical and agrochemical synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. This is particularly true for strained heterocyclic systems such as oxetanes, whose reactivity is highly sensitive to their chemical environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving 2-(Oxetan-2-yl)ethan-1-ol, a versatile building block prized for its unique structural and reactive properties.

The 2-(Oxetan-2-yl)ethan-1-ol molecule presents a fascinating dichotomy of reactive sites: a strained four-membered oxetane ring and a primary alcohol. The inherent ring strain of the oxetane, approximately 106 kJ/mol, renders it susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions that are synthetically valuable. The primary alcohol, in turn, offers a handle for a variety of functionalization reactions, such as etherification and esterification. The interplay between these two functional groups, and their interaction with the surrounding solvent, is a key consideration in reaction design.

The Critical Role of the Solvent: More Than Just a Medium

The solvent in a chemical reaction is not merely an inert medium but an active participant that can profoundly influence reaction rates, selectivity, and even the reaction pathway itself. In the context of 2-(Oxetan-2-yl)ethan-1-ol, the solvent's properties—polarity, proticity, and coordinating ability—are of paramount importance.

Understanding Solvent Parameters

A judicious choice of solvent requires an understanding of its physical and chemical properties. The following table summarizes key parameters for a range of common laboratory solvents, providing a foundation for rational solvent selection.

| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Type | Boiling Point (°C) |

| Non-Polar | ||||

| Hexane | 1.89 | ~0 | Aprotic | 69 |

| Toluene | 2.38 | 0.36 | Aprotic | 111 |

| Diethyl Ether | 4.34 | 1.15 | Aprotic | 35 |

| Polar Aprotic | ||||

| Tetrahydrofuran (THF) | 7.58 | 1.75 | Aprotic | 66 |

| Dichloromethane (DCM) | 9.08 | 1.60 | Aprotic | 40 |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Aprotic | 82 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Aprotic | 153 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Aprotic | 189 |

| Polar Protic | ||||

| tert-Butanol | 10.9 | 1.66 | Protic | 83 |

| Isopropanol (IPA) | 19.9 | 1.66 | Protic | 82 |

| Ethanol (EtOH) | 24.5 | 1.69 | Protic | 78 |

| Methanol (MeOH) | 32.7 | 1.70 | Protic | 65 |

| Water | 80.1 | 1.85 | Protic | 100 |

Solvent Selection for Key Transformations

The optimal solvent for a reaction involving 2-(Oxetan-2-yl)ethan-1-ol is intrinsically linked to the reaction mechanism. The following sections detail solvent considerations for the most common and synthetically useful transformations of this versatile building block.

Nucleophilic Ring-Opening of the Oxetane

The high ring strain of the oxetane makes it an excellent electrophile for a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the oxetane's α-carbons, leading to ring-opening.

Mechanism and Solvent Effects:

In an SN2 reaction, a polar aprotic solvent is generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon of the oxetane.

-

Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These are often the solvents of choice for nucleophilic ring-opening reactions. They facilitate the dissolution of many nucleophilic reagents and promote the SN2 pathway. For instance, in the synthesis of oxetane-containing pharmaceutical intermediates, solvents like THF are commonly employed for reactions involving organometallic nucleophiles.[1]

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity. This can significantly slow down the rate of an SN2 reaction. However, in certain cases, such as when the nucleophile is the conjugate base of the solvent (e.g., methoxide in methanol), these solvents can be used effectively.

Regioselectivity: For the unsymmetrically substituted oxetane in 2-(Oxetan-2-yl)ethan-1-ol, the nucleophilic attack will preferentially occur at the less sterically hindered carbon (C4). This is a hallmark of the SN2 mechanism.[2][3] The choice of solvent generally does not alter this inherent regioselectivity but can influence the reaction rate and yield.

Caption: Solvent's role in nucleophilic ring-opening.

Protocol 1: Ring-Opening with a Grignard Reagent

This protocol describes the reaction of 2-(Oxetan-2-yl)ethan-1-ol with a Grignard reagent, a potent carbon-based nucleophile, to form a 1,5-diol.

Materials:

-

2-(Oxetan-2-yl)ethan-1-ol

-

Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(Oxetan-2-yl)ethan-1-ol (1.0 eq) dissolved in anhydrous THF (10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (2.2 eq) dropwise via the dropping funnel over 30 minutes. The first equivalent will deprotonate the primary alcohol, and the second will act as the nucleophile for ring-opening.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,5-diol.

Causality of Solvent Choice: Anhydrous THF is the solvent of choice for this reaction. As an ether, it is inert to the highly basic Grignard reagent. Its polar aprotic nature stabilizes the Grignard reagent and facilitates the nucleophilic attack on the oxetane ring.[4] The use of a non-ethereal or protic solvent would lead to the destruction of the Grignard reagent.

Acid-Catalyzed Ring-Opening of the Oxetane

In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, respectively, making the ring much more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.

Mechanism and Solvent Effects:

The mechanism of acid-catalyzed ring-opening can have both SN1 and SN2 character, and the choice of solvent can influence which pathway is favored.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents are often used in acid-catalyzed ring-opening reactions. They can stabilize the developing positive charge on the carbon atom in an SN1-like transition state and can also act as the nucleophile. For 2-(Oxetan-2-yl)ethan-1-ol, which has a secondary and a primary carbon on the oxetane ring, the reaction will have significant SN2 character, with the nucleophile attacking the less substituted carbon. However, the protonated oxetane is more reactive than in the absence of acid.

-

Polar Aprotic Solvents (e.g., DCM, Acetonitrile): These solvents are suitable for reactions using Lewis acids. The solvent's role is to dissolve the reactants and the Lewis acid catalyst. Chlorinated solvents are often employed in these reactions.[5] The polarity of the solvent can influence the strength of the Lewis acid, with more polar solvents potentially increasing the Lewis acidity.[6]

Regioselectivity: In acid-catalyzed ring-opening, the regioselectivity is more complex than in the purely SN2 case. While attack at the less substituted carbon is still common, if there is significant carbocation character at the more substituted carbon (C2), attack can also occur there. For 2-(Oxetan-2-yl)ethan-1-ol, attack at the less substituted C4 is generally favored.[7]

Caption: Solvent's role in acid-catalyzed ring-opening.

Reactions of the Primary Alcohol: Etherification and Esterification

The primary alcohol of 2-(Oxetan-2-yl)ethan-1-ol can undergo standard transformations such as Williamson ether synthesis and Fischer esterification. The presence of the oxetane ring necessitates careful selection of reaction conditions to avoid its unintended ring-opening.

Williamson Ether Synthesis:

This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide.[8]

-

Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are ideal for the Williamson ether synthesis.[7] These solvents effectively solvate the counter-ion of the alkoxide (e.g., Na⁺ or K⁺) while leaving the alkoxide nucleophile highly reactive. The use of the parent alcohol as a solvent is also common, but care must be taken to use a strong enough base to ensure complete deprotonation.

Protocol 2: Williamson Ether Synthesis

Materials:

-

2-(Oxetan-2-yl)ethan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 2-(Oxetan-2-yl)ethan-1-ol (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Causality of Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and promotes the SN2 reaction. Its high boiling point also allows for heating if the alkyl halide is unreactive, though this should be done with caution to avoid oxetane ring-opening.

Fischer Esterification:

This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.

-

Solvent Choice: The reaction is often carried out using an excess of the carboxylic acid or the alcohol as the solvent to drive the equilibrium towards the product. If a co-solvent is needed, a non-reactive, non-polar solvent like toluene can be used to facilitate the removal of water via a Dean-Stark apparatus. The use of strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid as catalysts is common.

Conclusion

The selection of a solvent for reactions involving 2-(Oxetan-2-yl)ethan-1-ol is a strategic decision that requires a thorough understanding of the reaction mechanism and the properties of the solvent. For nucleophilic ring-opening reactions, polar aprotic solvents such as THF or DMF are generally preferred to enhance the reactivity of the nucleophile. For acid-catalyzed ring-opening, the choice of solvent is more flexible, with both polar protic and aprotic solvents being viable depending on the acid catalyst used. When targeting the primary alcohol for functionalization, care must be taken to choose conditions that do not promote the undesired ring-opening of the oxetane. By carefully considering the principles outlined in this application note, researchers can optimize their reaction conditions to achieve higher yields, greater selectivity, and more efficient syntheses of valuable oxetane-containing molecules.

References

-

HPMC Solubility Chart. (n.d.). Retrieved February 4, 2026, from [Link]

-

Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11179–11241. [Link]

-

Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1418. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- Deshpande, R. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. Request PDF. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

van der Heijden, F., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C−H Functionalization. Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 4, 2026, from [Link]

-

Davis, M. E., et al. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Catalysis, 11(5), 2686-2700. [Link]

-

González, C. C., et al. (2010). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 15(7), 4642-4650. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved February 4, 2026, from [Link]

- Deshpande, R. A., et al. (2019). Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf.

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]...

-

Powers, D. C., & Rybak-Akimova, E. V. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. The Journal of Organic Chemistry, 86(17), 11628–11636. [Link]

- The Hive. (n.d.). Solvents and Stabilization in Grignard Reactions. Hive Chemistry Discourse.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]...

-

van der Heijden, F., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 3822–3828. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.vu.nl [research.vu.nl]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Identification of 2-(Oxetan-2-yl)ethan-1-ol Degradation Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Oxetan-2-yl)ethan-1-ol. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of its degradation products. Our approach is rooted in mechanistic principles and validated analytical strategies to ensure the integrity of your experimental outcomes.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the most likely degradation pathways for 2-(Oxetan-2-yl)ethan-1-ol?

-

My analytical chromatogram shows unexpected peaks. How can I determine if they are degradation products?

-

What are the initial steps for troubleshooting the appearance of unknown peaks in my sample analysis?

-

How do I differentiate between oxidative and hydrolytic degradation products?

-

-

Troubleshooting Guides

-

Guide 1: Investigating Suspected Oxidative Degradation

-

Guide 2: Characterizing Products of Hydrolytic Degradation (Acid/Base Mediated)

-

-

Experimental Protocols

-

Protocol 1: Forced Degradation Study Design

-

Protocol 2: HPLC-UV Method for Monitoring Degradation

-

Protocol 3: Sample Preparation for Mass Spectrometry (MS) Analysis

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(Oxetan-2-yl)ethan-1-ol?

A1: Based on the chemical structure, which features a primary alcohol and a strained oxetane ring, the most probable degradation pathways are oxidation and hydrolysis (ring-opening).

-

Oxidation: The primary alcohol is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This pathway would initially yield 2-(oxetan-2-yl)acetaldehyde, and upon further oxidation, 2-(oxetan-2-yl)acetic acid.

-

Hydrolysis (Ring-Opening): The oxetane ring, a four-membered cyclic ether, is prone to ring-opening under both acidic and basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This would result in the formation of butane-1,2,4-triol.

-

Base-Catalyzed Hydrolysis: While less common for ethers, strong basic conditions could potentially lead to ring-opening, although this is generally a slower process compared to acid-catalyzed hydrolysis.

-

The following diagram illustrates these potential degradation pathways:

Sources

Technical Support Center: 2-Oxetaneethanol Stability & Handling

Topic: Troubleshooting Polymerization Side Reactions of 2-Oxetaneethanol Audience: Researchers, Medicinal Chemists, and Process Engineers Version: 2.1 (Current)

Executive Summary: The "Suicide Monomer" Paradox

2-Oxetaneethanol (and its derivatives like 3-hydroxymethyl-3-ethyloxetane) presents a unique challenge in synthesis: it contains both a strained cyclic ether (electrophile) and a primary hydroxyl group (nucleophile) within the same molecule.

Under neutral conditions, these functionalities coexist. However, the introduction of even trace Lewis or Brønsted acids triggers a catastrophic failure mode: Cationic Ring-Opening Polymerization (CROP) . The hydroxyl group acts as an initiating nucleophile, attacking the protonated oxetane ring of a neighboring molecule, leading to rapid, exothermic polymerization (gelling).

This guide provides the diagnostic tools and protocols to prevent this "suicide" reaction and preserve the oxetane pharmacophore.

Diagnostic Triage: What are you observing?

Use this logic flow to identify the root cause of your experimental failure.

Figure 1: Diagnostic logic for oxetane-alcohol instability. Viscosity is the primary indicator of polymerization.

Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, you must understand the Cationic Ring-Opening Polymerization (CROP) mechanism.

The Trigger: Acid Catalysis

The oxetane oxygen is the most Lewis basic of the cyclic ethers (

-

Unneutralized silica gel.

- (which often contains HCl traces).

-

Lewis acids used in adjacent steps (e.g.,

).

The Propagation: Activated Monomer Mechanism

Once protonated, the ring strain (~107 kJ/mol) drives the reaction. The pendant hydroxyl group of a second molecule attacks the

Key Insight: This reaction is concentration dependent .

-

High Concentration (Neat/Oil): Favors Intermolecular Polymerization (Gelling).

-

Low Concentration: Favors Intramolecular Cyclization (formation of Tetrahydrofuran derivatives) or oligomerization.

Figure 2: The self-perpetuating cycle of acid-catalyzed oxetane polymerization.

Stability & Prevention Protocols

Protocol A: The "Base-Buffer" Workup

Standard silica gel is acidic (pH 4-5). Using it directly will destroy your compound.

-

Pre-treatment: Slurry your silica gel in 1%

/ Hexanes before packing the column. -

Eluent: Add 0.5%

or 1% Diisopropylethylamine (DIPEA) to your mobile phase. -

Alternative: Use Neutral Alumina or Florisil instead of silica for purification.

Protocol B: Solvent Selection for Reactions

Avoid solvents that stabilize the oxonium intermediate or contain acidic impurities.

| Solvent | Risk Level | Notes |

| Dichloromethane (DCM) | HIGH | Often contains HCl traces/photolytic acid. Must be distilled over |

| Chloroform ( | CRITICAL | Avoid. Stabilizers (EtOH) are insufficient to prevent acid formation over time. |

| THF | MEDIUM | Can participate in copolymerization. |

| 1,4-Dioxane | LOW | Recommended. Stabilizes the active species via solvation, suppressing polymerization [1]. |

| Toluene | LOW | Good non-polar alternative; poor solubility for polyethers (precipitates side products). |

Protocol C: Safe Concentration (Rotovap)

Most polymerization happens here. As solvent is removed, concentration increases, and local heating occurs.

-

Bath Temperature: Never exceed 35°C .

-

Quench First: If the solution was even slightly acidic, wash with saturated

before concentration. -

Azeotrope: If traces of acid are suspected, add a small amount of Toluene and co-evaporate.

Frequently Asked Questions (FAQs)

Q1: My 2-oxetaneethanol starting material has turned into a white, sticky solid in the bottle. Can I salvage it?

-

Answer: No. This is the polyether (poly-oxetane).[1] The reaction is irreversible.

-

Prevention: Store the monomer at -20°C over activated 3Å or 4Å molecular sieves to keep it dry. Moisture can generate protons via hydrolysis of impurities.

Q2: I am trying to esterify the hydroxyl group, but the yield is <30%.

-

Answer: You are likely competing with ring opening. Standard Fischer esterification (Acid + Alcohol) is forbidden.

-

Solution: Use basic coupling conditions.

-

Recommended: Acid Chloride + Pyridine/DMAP at 0°C.

-

Recommended: Steglich Esterification (DCC/EDC + DMAP).

-

Avoid:

, p-TsOH, or strongly acidic resins.

-

Q3: Can I use Lewis Acids (like

-

Answer: Only if the oxetane oxygen is sterically protected or if the temperature is strictly controlled (<-78°C).

-

Insight: 3,3-disubstituted oxetanes are more stable than 2-substituted ones. If you are using 2-oxetaneethanol , the oxygen is exposed. You must use "Frustrated Lewis Pairs" or bulky Lewis acids that cannot coordinate to the oxetane oxygen [6].

Q4: How do I remove the polymer if it forms in my flask?

-

Answer: Polyethers are notoriously difficult to clean.

-

Cleaning Protocol: Soak glassware in a base bath (KOH/Isopropanol) overnight. Do not use Piranha solution or Chromic acid initially, as this can oxidize the polymer into a tar.

References

-

Bouchekif, H., et al. (2008).[2] Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process. Macromolecules.[1][3][4]

-

Burkhard, J. A., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6] Angewandte Chemie International Edition.[5]

-

Jenkins, A. D., et al. (1996). Glossary of Basic Terms in Polymer Science. IUPAC Recommendations.

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.[5]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Wang, T., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs.[7] Organic Letters.

Sources

- 1. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Oxetan-2-yl)ethan-1-ol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(oxetan-2-yl)ethan-1-ol, a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, combining a strained oxetane ring with a primary alcohol, results in a distinct NMR spectrum that offers significant structural information. This document will dissect the predicted spectrum, compare it with simpler analogous molecules to highlight key structural influences, and provide a robust experimental protocol for acquiring high-quality data for researchers and drug development professionals.

Predicted ¹H NMR Spectrum of 2-(Oxetan-2-yl)ethan-1-ol

The structure of 2-(oxetan-2-yl)ethan-1-ol presents five distinct proton environments. The electronegativity of the two oxygen atoms, combined with the ring strain of the oxetane, creates a well-dispersed spectrum that is highly informative.

Structure and Proton Assignments:

(Note: For clarity in the following analysis, the protons are labeled as follows)

-

Hₐ, Hₐ' : The two protons on C4 of the oxetane ring.

-

Hₑ : The single proton on C2 of the oxetane ring (methine proton).

-

Hₓ, Hₓ' : The two protons on C3 of the oxetane ring.

-

Hᵦ, Hᵦ' : The two protons on the carbon adjacent to the oxetane ring (beta to the OH group).

-

Hₐ, Hₐ' : The two protons on the carbon bearing the hydroxyl group (alpha to the OH group).

-

OH : The hydroxyl proton.

Below is a detailed prediction of the chemical shift, multiplicity, and integration for each proton environment.

-

Oxetane Ring Protons (Hₐ, Hₐ', Hₓ, Hₓ', Hₑ):

-

Hₐ, Hₐ' (~4.5-4.7 ppm, 2H, multiplet): These protons are on a carbon adjacent to the ring oxygen, causing a significant downfield shift.[2] They are diastereotopic and will couple to each other (geminal coupling) and to the Hₓ protons (vicinal coupling), resulting in a complex multiplet.

-

Hₑ (~4.8-5.0 ppm, 1H, multiplet): This methine proton is deshielded by the adjacent ring oxygen and the connection to the ethanol substituent. It will couple to the Hₓ protons and the Hᵦ protons of the ethyl chain, leading to a complex multiplet.

-

Hₓ, Hₓ' (~2.6-2.8 ppm, 2H, multiplet): These protons are on the C3 carbon of the oxetane ring. While further from the oxygen than the C2/C4 protons, they are still part of the strained ring system.[2] They will couple with both the Hₐ/Hₐ' and Hₑ protons, resulting in a complex multiplet.

-

-

Ethanol Chain Protons (Hᵦ, Hᵦ', Hₐ, Hₐ', OH):

-

Hₐ, Hₐ' (~3.7-3.9 ppm, 2H, triplet): These protons are on the carbon directly attached to the electronegative hydroxyl group, shifting them downfield into the characteristic range for α-protons of an alcohol (3.3-4.0 ppm).[3] They are coupled to the adjacent Hᵦ protons, and assuming free rotation, should appear as a triplet.

-

Hᵦ, Hᵦ' (~1.8-2.0 ppm, 2H, multiplet): These protons are in a standard alkyl region but are influenced by both the adjacent Hₐ protons and the methine proton (Hₑ) of the oxetane ring. This will likely result in a multiplet due to coupling with both neighbors.

-

OH (~0.5-5.0 ppm, 1H, broad singlet): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[3][4] It typically appears as a broad singlet due to rapid chemical exchange and does not usually couple with adjacent protons.[4] Its identity can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[5]

-

Visualizing Proton Relationships

The following diagram illustrates the connectivity and coupling relationships between the unique proton environments in 2-(oxetan-2-yl)ethan-1-ol.

Caption: Coupling relationships in 2-(oxetan-2-yl)ethan-1-ol.

Comparative Spectral Analysis

To fully appreciate the spectral features of 2-(oxetan-2-yl)ethan-1-ol, it is instructive to compare its predicted ¹H NMR data with that of simpler, structurally related molecules: ethanol (a primary alcohol), oxetane (the parent heterocycle), and diethyl ether (an acyclic ether).

| Compound | Proton Environment | Typical Chemical Shift (δ, ppm) | Key Differentiator |

| 2-(Oxetan-2-yl)ethan-1-ol | -CH₂-OH (Hₐ') | ~3.7-3.9 | Influenced by the adjacent oxetane ring. |

| -CH₂- (Hᵦ') | ~1.8-2.0 | Positioned between the alcohol and the strained ring. | |

| Oxetane CH (Hₑ) | ~4.8-5.0 | Highly deshielded methine proton due to ring O and substituent. | |

| Oxetane CH₂ (Hₐ/Hₓ) | ~4.5-4.7 & ~2.6-2.8 | Distinct signals for C2/C4 and C3 protons due to ring strain. | |

| Ethanol [5] | -CH₂-OH | ~3.6 | Adjacent to a simple methyl group. |

| -CH₃ | ~1.2 | Standard upfield alkyl signal. | |

| Oxetane [2] | -CH₂-O- (C2/C4) | ~4.65 | Symmetrical, highly deshielded due to ring oxygen. |

| -CH₂- (C3) | ~2.61 | Less deshielded but still downfield from typical alkanes. | |

| Diethyl Ether | -CH₂-O- | ~3.5 | Standard acyclic ether chemical shift, less deshielded than oxetane. |

| -CH₃ | ~1.2 | Standard upfield alkyl signal. |

This comparison highlights two key insights:

-

Influence of the Oxetane Ring: The protons on the ethanol sidechain of the target molecule are shifted relative to ethanol itself. The Hₐ' protons are slightly more downfield, and the Hᵦ' protons are significantly more downfield than ethanol's methyl protons, demonstrating the electron-withdrawing effect of the entire oxetane substituent.

-

Effect of Substitution on the Oxetane Ring: The protons on the oxetane ring of the target molecule are no longer in a symmetrical environment as they are in the parent oxetane. This breaks the equivalence of the C2 and C4 protons and introduces more complex splitting patterns.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of 2-(oxetan-2-yl)ethan-1-ol.

Experimental Workflow

Sources

- 1. 2-(Oxetan-2-yl)ethan-1-ol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comparative Guide to the Reactivity of 2-(Oxetan-2-yl)ethanol and Tetrahydrofurfuryl Alcohol for Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the saturated oxygen-containing heterocycles, 2-(Oxetan-2-yl)ethanol and tetrahydrofurfuryl alcohol represent two key building blocks. While structurally similar, the nuanced differences in their cyclic ether moieties—a strained four-membered oxetane versus a more stable five-membered tetrahydrofuran—give rise to distinct reactivity profiles. This guide provides an in-depth comparison of their chemical behavior, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Structural and Physicochemical Properties

Before delving into their reactivity, a foundational understanding of their intrinsic properties is essential. The key differentiator between 2-(Oxetan-2-yl)ethanol and tetrahydrofurfuryl alcohol lies in the ring strain of the cyclic ether.

| Property | 2-(Oxetan-2-yl)ethanol | Tetrahydrofurfuryl Alcohol |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol |

| Cyclic Ether | Oxetane (4-membered) | Tetrahydrofuran (5-membered) |

| Ring Strain Energy | ~25.5 kcal/mol[1] | ~5.6 kcal/mol[1] |

| Appearance | Colorless liquid | Clear, colorless liquid with a mild odor[2] |

The significantly higher ring strain of the oxetane ring in 2-(Oxetan-2-yl)ethanol is a direct consequence of the deviation of its bond angles from the ideal tetrahedral geometry.[1] This stored energy profoundly influences its reactivity, particularly in ring-opening reactions.

The Decisive Factor: Ring Strain and Its Impact on Reactivity

The reactivity of cyclic ethers is inversely proportional to their ring stability. The substantial ring strain in oxetanes makes them more susceptible to nucleophilic attack and ring-opening under conditions where tetrahydrofurans remain largely inert.

Ring-Opening Reactions: A Tale of Two Rings

The propensity of a cyclic ether to undergo ring-opening is a critical consideration in drug development, as it can impact metabolic stability and potential for off-target reactivity.

2-(Oxetan-2-yl)ethanol: The strained four-membered ring of 2-(Oxetan-2-yl)ethanol is susceptible to cleavage under both acidic and, to a lesser extent, nucleophilic conditions.[1][3] Lewis or Brønsted acid activation is often required to facilitate ring-opening.[3] This reactivity, while a potential liability, can also be harnessed for synthetic diversification.

Tetrahydrofurfuryl Alcohol: In stark contrast, the tetrahydrofuran ring is significantly less strained and, therefore, considerably more stable.[1] It is generally resistant to ring-opening reactions under conditions that would readily cleave an oxetane.

Experimental Protocol: Acid-Catalyzed Ring Opening of an Oxetane

This protocol demonstrates a typical acid-catalyzed ring-opening of a substituted oxetane, a reaction to which 2-(Oxetan-2-yl)ethanol would be susceptible.

Objective: To cleave the oxetane ring using a Brønsted acid to yield a diol.

Materials:

-

2-Substituted oxetane (e.g., 2-phenyloxetane)

-

Acetic acid

-

Water

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of the 2-substituted oxetane in toluene, add a stoichiometric amount of acetic acid and a small amount of water.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding diol.

Causality: The acid protonates the oxygen atom of the oxetane ring, making it a better leaving group. Subsequent nucleophilic attack by water on one of the ring carbons leads to ring cleavage. The significant release of ring strain provides the thermodynamic driving force for this reaction.

Caption: Acid-catalyzed ring-opening of 2-(Oxetan-2-yl)ethanol.

Reactions of the Primary Alcohol: A More Level Playing Field?

Both 2-(Oxetan-2-yl)ethanol and tetrahydrofurfuryl alcohol possess a primary alcohol functional group, which is a versatile handle for a variety of chemical transformations, most notably etherification and esterification. While the reactivity of the alcohol itself is similar, the nature of the adjacent cyclic ether can exert subtle electronic and steric influences.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is a common method for preparing ethers.[4] Both subject alcohols can be readily converted to their corresponding ethers via this method.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether from a primary alcohol and an alkyl halide.

Materials:

-

Alcohol (2-(Oxetan-2-yl)ethanol or Tetrahydrofurfuryl Alcohol)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Addition funnel

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add the alcohol dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via an addition funnel.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The strong base (NaH) deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the halide from the alkyl halide in an SN2 fashion to form the ether. The choice of a polar aprotic solvent like THF facilitates the SN2 reaction.

Caption: Williamson ether synthesis workflow.

While both alcohols undergo this reaction, the slightly increased steric bulk of the tetrahydrofurfuryl group compared to the more compact oxetane moiety might lead to minor differences in reaction kinetics, although this is generally not a significant factor for primary alcohols.

Esterification: The Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[5] Both 2-(Oxetan-2-yl)ethanol and tetrahydrofurfuryl alcohol are suitable substrates for this reaction.

Experimental Protocol: Fischer Esterification

Objective: To synthesize an ester from a primary alcohol and a carboxylic acid.

Materials:

-

Alcohol (2-(Oxetan-2-yl)ethanol or Tetrahydrofurfuryl Alcohol)

-

Carboxylic acid (e.g., acetic acid)

-

Sulfuric acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the alcohol, carboxylic acid, and a catalytic amount of sulfuric acid in toluene.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitor the reaction progress by observing the amount of water collected or by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water yields the ester.[5] The removal of water is crucial to shift the equilibrium towards the product side.

In the context of Fischer esterification, the primary alcohol of both molecules is expected to exhibit comparable reactivity. However, under harsh acidic conditions and elevated temperatures, the oxetane ring in 2-(Oxetan-2-yl)ethanol could potentially undergo side reactions, such as ring-opening, which would not be a concern for the more robust tetrahydrofurfuryl alcohol.

Stability Considerations in a Drug Development Context

The chemical stability of a molecule is a critical parameter in drug development, influencing everything from synthesis and formulation to in vivo metabolic fate.

-

Acidic Conditions: As discussed, 2-(Oxetan-2-yl)ethanol is more labile under acidic conditions due to the high ring strain of the oxetane. This could be a consideration for oral drug candidates that must survive the acidic environment of the stomach. Tetrahydrofurfuryl alcohol is significantly more stable in acidic media.

-

Basic Conditions: Both the oxetane and tetrahydrofuran rings are generally stable under basic conditions.[6]

-

Oxidative and Reductive Conditions: Both molecules are susceptible to oxidation of the primary alcohol. The ether linkages in both rings are relatively stable to a range of oxidizing and reducing agents.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-(Oxetan-2-yl)ethanol and tetrahydrofurfuryl alcohol is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final molecule.

-

Choose 2-(Oxetan-2-yl)ethanol when:

-

A more compact, polar, and hydrophilic scaffold is desired.

-

The inherent reactivity of the oxetane ring can be leveraged for further synthetic transformations.

-

The final compound will not be subjected to harsh acidic conditions.

-

-

Choose Tetrahydrofurfuryl Alcohol when:

-

A robust, chemically inert scaffold is required.

-

The molecule needs to withstand a wide range of reaction conditions, including strong acids.

-

Metabolic stability of the cyclic ether is a primary concern.

-

By understanding the fundamental differences in their reactivity, driven primarily by the presence or absence of significant ring strain, researchers can confidently select the appropriate building block to advance their drug discovery programs.

References

-

Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1395-1430. Available at: [Link]

-

Bull, J. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers and their stability compared to esters. Organic & Biomolecular Chemistry, 21(31), 6425-6430. Available at: [Link]

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. Available at: [Link]

-

PubChem. (n.d.). 2-(Oxetan-2-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofurfuryl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. Available at: [Link]

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]